Ethyl-D5 methanesulfonate
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Overview
Description
Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .
Scientific Research Applications
Ethyl-D5 methanesulfonate has several applications in scientific research:
Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.
Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.
1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.
Uniqueness
Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.